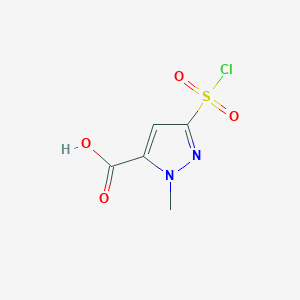
3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: is an organic compound with a unique structure that includes a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorosulfonic acid and appropriate reaction vessels to handle the corrosive nature of the reagents. The reaction conditions would be optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions to replace the chlorosulfonyl group.
Water: Used in hydrolysis reactions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceutical Intermediates: Potential use in the synthesis of pharmaceutical compounds due to its reactive functional groups.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its reactive functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating different products .
Comparación Con Compuestos Similares
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, known for its versatility in organic synthesis.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in various chemical applications.
Uniqueness: 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring with both a chlorosulfonyl and a carboxylic acid group. This combination provides a unique reactivity profile, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C5H5ClN2O4S |
|---|---|
Peso molecular |
224.62 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O4S/c1-8-3(5(9)10)2-4(7-8)13(6,11)12/h2H,1H3,(H,9,10) |
Clave InChI |
OLWOMZGBGGHWHJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


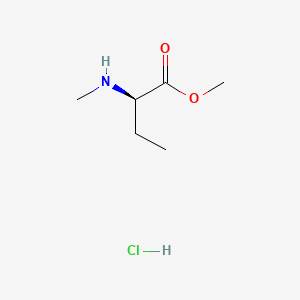
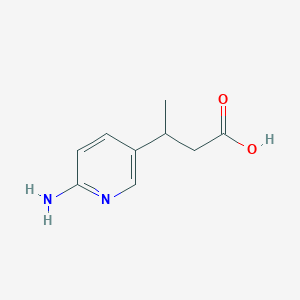
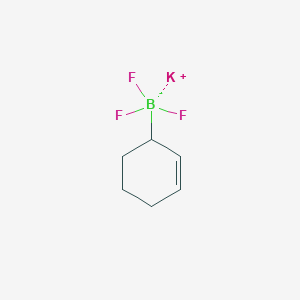
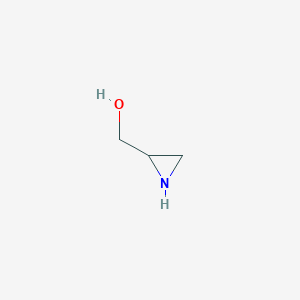
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
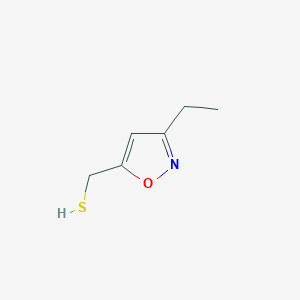
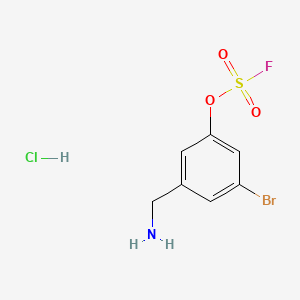
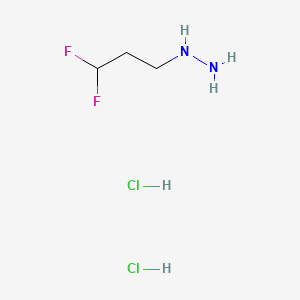
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
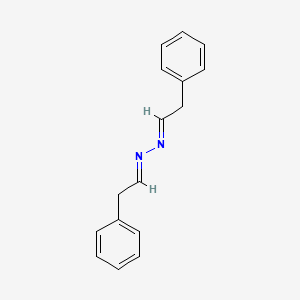
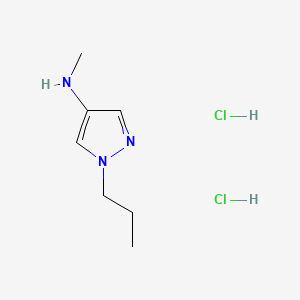

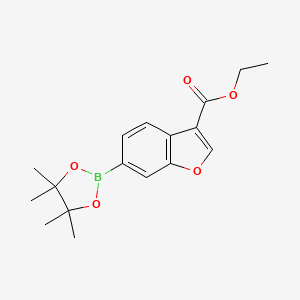
![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)
